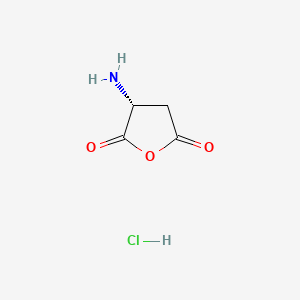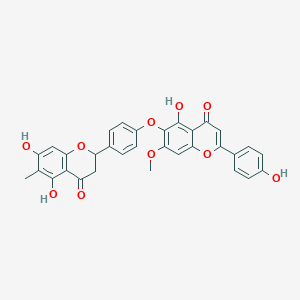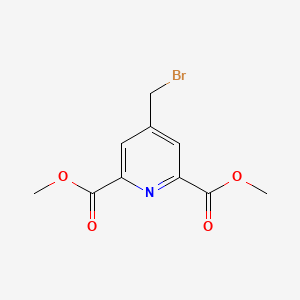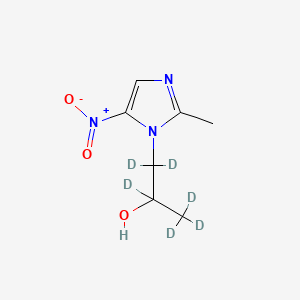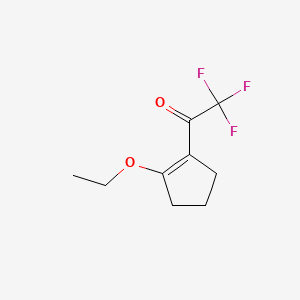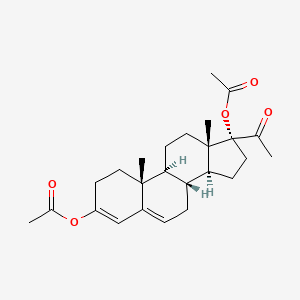
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This particular compound features a nitro group and an isopropyl group attached to the aziridine ring, making it a unique and interesting molecule for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate alkene with a nitrene source. Common nitrene sources include iminoiodinanes or azides in the presence of a catalyst.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions. This can be achieved by treating the aziridine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions. This can be done by reacting the aziridine with an isopropyl halide in the presence of a base.
Industrial Production Methods
Industrial production of 2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Common nucleophiles include halides, amines, and thiols, often in the presence of a base or acid catalyst.
Major Products
Oxidation: Oxidized derivatives such as nitroso compounds or oxaziridines.
Reduction: Amino derivatives where the nitro group is converted to an amine.
Substitution: Substituted aziridines where the nitrogen atom is replaced by other functional groups.
科学的研究の応用
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) involves its interaction with molecular targets through its reactive aziridine ring and nitro group. The aziridine ring can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. The nitro group can participate in redox reactions, potentially generating reactive oxygen species that can damage cellular components.
類似化合物との比較
Similar Compounds
2-Aziridinemethanol: Lacks the nitro and isopropyl groups, making it less reactive.
1-(1-Methylethyl)-2-nitroethanol: Contains a nitro group and an isopropyl group but lacks the aziridine ring.
2-Nitroaziridine: Contains a nitro group but lacks the isopropyl group.
Uniqueness
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) is unique due to the combination of its aziridine ring, nitro group, and isopropyl group. This combination imparts distinct reactivity and properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
158670-10-1 |
|---|---|
分子式 |
C6H12N2O3 |
分子量 |
160.173 |
IUPAC名 |
(2-nitro-1-propan-2-ylaziridin-2-yl)methanol |
InChI |
InChI=1S/C6H12N2O3/c1-5(2)7-3-6(7,4-9)8(10)11/h5,9H,3-4H2,1-2H3 |
InChIキー |
VOHJMJNXESMTDH-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC1(CO)[N+](=O)[O-] |
同義語 |
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene](/img/structure/B584310.png)

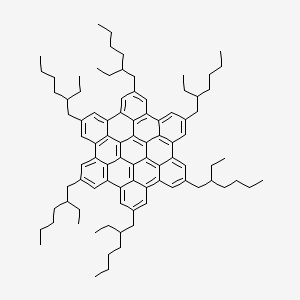
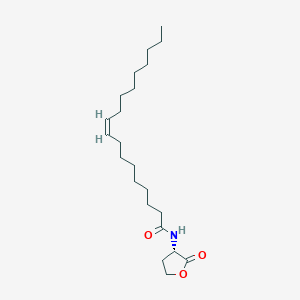
![2,2',2''-[(5,11,17-Tridodecylhexabenzo[bc,ef,hi,kl,no,qr]coronene-2,8,14-triyl)tris(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy)]tris-ethanol](/img/structure/B584323.png)
